ETHYL (2Z)-2-{[4-(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-[4-(acetyloxy)benzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is part of the thiazolopyrimidine family, known for their diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-{[4-(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves a multi-step process. One common method includes the condensation of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-nitrobenzaldehyde in the presence of sodium acetate and glacial acetic acid. The reaction mixture is refluxed for several hours, followed by cooling and crystallization from methanol to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general principles of organic synthesis, including batch processing and crystallization, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(acetyloxy)benzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and acetic acid are frequently used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the acetoxy group .
Scientific Research Applications
Ethyl 2-[4-(acetyloxy)benzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-{[4-(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of cancer cell apoptosis .
Comparison with Similar Compounds
Ethyl 2-[4-(acetyloxy)benzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
Ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
Ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with a phenyl group instead of a nitrophenyl group.
These comparisons highlight the uniqueness of ETHYL (2Z)-2-{[4-(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE in terms of its specific functional groups and potential biological activities.
Properties
Molecular Formula |
C25H21N3O7S |
---|---|
Molecular Weight |
507.5g/mol |
IUPAC Name |
ethyl (2Z)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21N3O7S/c1-4-34-24(31)21-14(2)26-25-27(22(21)17-6-5-7-18(13-17)28(32)33)23(30)20(36-25)12-16-8-10-19(11-9-16)35-15(3)29/h5-13,22H,4H2,1-3H3/b20-12- |
InChI Key |
OIBOQIKCGGCJPX-NDENLUEZSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC=C(C=C4)OC(=O)C)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C/C4=CC=C(C=C4)OC(=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC=C(C=C4)OC(=O)C)S2)C |
Origin of Product |
United States |
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